Dibenzo(a,e)cyclooctene, 5,6-didehydro-
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Overview
Description
Dibenzo(a,e)cyclooctene, 5,6-didehydro- is an organic compound with the molecular formula C16H10. It is a derivative of dibenzo[a,e]cyclooctene, characterized by the presence of a dehydrogenated double bond at the 5,6 position. This compound is notable for its unique structural features, including an eight-membered ring fused with two benzene rings, which imparts significant strain and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,e)cyclooctene, 5,6-didehydro- typically involves the dehydrogenation of dibenzo[a,e]cyclooctene. One common method is the oxidative dehydrogenation using reagents such as palladium on carbon (Pd/C) under an oxygen atmosphere. This reaction is carried out at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods
These processes would utilize continuous flow reactors and optimized conditions to maximize yield and purity, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(a,e)cyclooctene, 5,6-didehydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form radical cations, retaining its tub-shaped geometry.
Reduction: Reduction reactions can convert the double bond back to a single bond, forming dibenzo[a,e]cyclooctene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as palladium on carbon (Pd/C) and oxygen are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Major Products
Oxidation: Radical cations and further oxidized derivatives.
Reduction: Dibenzo[a,e]cyclooctene.
Substitution: Various substituted dibenzo[a,e]cyclooctene derivatives depending on the reagents used.
Scientific Research Applications
Dibenzo(a,e)cyclooctene, 5,6-didehydro- has several scientific research applications:
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of dibenzo(a,e)cyclooctene, 5,6-didehydro- involves its interaction with molecular targets through its strained ring system and reactive double bond. These interactions can lead to the formation of radical species and subsequent reactions with various biomolecules. The compound’s unique structure allows it to engage in specific pathways, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,e]cyclooctene: The parent compound without the dehydrogenated double bond.
Dibenzo[a,c]cyclooctene: A structural isomer with different ring fusion positions.
Dibenzo[a,e]cyclooctadiene: A related compound with additional double bonds in the ring system.
Uniqueness
Dibenzo(a,e)cyclooctene, 5,6-didehydro- is unique due to its specific dehydrogenated double bond, which imparts distinct reactivity and strain to the molecule. This makes it particularly valuable in synthetic chemistry and materials science, where such properties are often sought after .
Properties
CAS No. |
53397-66-3 |
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Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,12,14-heptaen-10-yne |
InChI |
InChI=1S/C16H10/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-10H |
InChI Key |
GVOYLOQRZIUYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C#CC3=CC=CC=C3C=CC2=C1 |
Origin of Product |
United States |
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